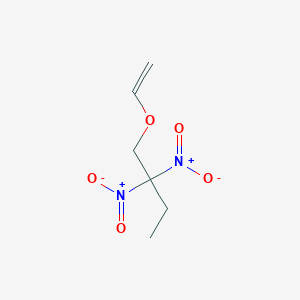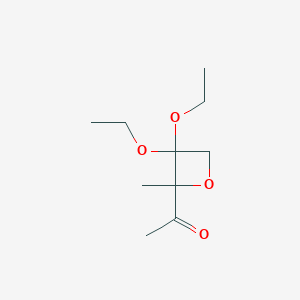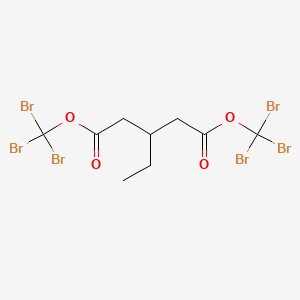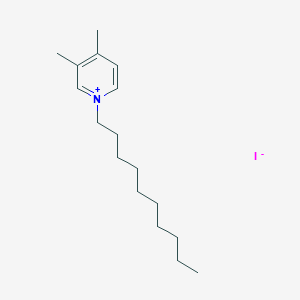
1-(Ethenyloxy)-2,2-dinitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenyloxy)-2,2-dinitrobutane is an organic compound characterized by the presence of an ethenyloxy group and two nitro groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-2,2-dinitrobutane typically involves the reaction of butane derivatives with ethenyloxy and nitro groups under controlled conditions. One common method involves the use of alkoxymercuration, where an alkene reacts with mercuric acetate in the presence of an alcohol to form an ether. This is followed by nitration to introduce the nitro groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where butane derivatives are treated with nitric acid and sulfuric acid to introduce nitro groups. The ethenyloxy group can be introduced through etherification reactions using appropriate alcohols and catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenyloxy)-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethenyloxy group can be substituted with other functional groups under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted butane derivatives.
Scientific Research Applications
1-(Ethenyloxy)-2,2-dinitrobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Ethenyloxy)-2,2-dinitrobutane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(Ethenyloxy)-octadecane: Similar in structure but with a longer carbon chain.
1-(Ethenyloxy)-hexadecane: Another similar compound with a different carbon chain length
Properties
CAS No. |
89367-77-1 |
|---|---|
Molecular Formula |
C6H10N2O5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
1-ethenoxy-2,2-dinitrobutane |
InChI |
InChI=1S/C6H10N2O5/c1-3-6(7(9)10,8(11)12)5-13-4-2/h4H,2-3,5H2,1H3 |
InChI Key |
ASONYRVRRQENAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)


![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)

![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
